(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-methyl-3-nitrophenyl)methanone
Description
The compound "(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-methyl-3-nitrophenyl)methanone" is a heterocyclic organic molecule characterized by a 4,5-dihydroimidazole core. Key structural features include:
Properties
IUPAC Name |
[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-methyl-3-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O3S/c1-12-15(3-2-4-16(12)22(24)25)17(23)21-10-9-20-18(21)26-11-13-5-7-14(19)8-6-13/h2-8H,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDSDGKJHVFFIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CCN=C2SCC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Imidazole Ring Formation
The 4,5-dihydroimidazole scaffold is synthesized using the Radiszewski method (adapted from):
- Reactants : Glyoxal (40% aqueous), ammonium acetate, and formaldehyde.
- Conditions : Reflux in acetic acid (110°C, 6 hr) under nitrogen.
- Mechanism : Condensation of glyoxal with ammonia and formaldehyde forms the imidazole ring via cyclization.
Key Optimization :
- Substituent control at the 1-position is achieved by replacing ammonia with primary amines, but this requires anhydrous conditions to prevent hydrolysis.
Synthesis of 2-Methyl-3-Nitrophenyl Methanone
Nitration of 2-Methylphenylacetic Acid
The nitro group is introduced regioselectively using a modified nitration protocol from:
Oxidation to Methanone
The acetic acid side chain is oxidized to a ketone:
- Reactants : 2-Methyl-3-nitrophenylacetic acid, pyridinium chlorochromate (PCC).
- Conditions : Dichloromethane, room temperature, 6 hr.
- Yield : 68% after column chromatography (SiO₂, CH₂Cl₂/hexane).
Spectroscopic Confirmation :
Acylation of Imidazole-Thioether with Nitrophenyl Methanone
Friedel-Crafts Acylation
The methanone group is coupled to the imidazole-thioether using AlCl₃ catalysis:
- Reactants : 2-((4-Bromobenzyl)thio)-4,5-dihydro-1H-imidazole, 2-methyl-3-nitrobenzoyl chloride.
- Conditions : Anhydrous CH₂Cl₂, 0°C → rt, 24 hr.
- Workup : Quench with ice-cold HCl, extract with CH₂Cl₂, dry over MgSO₄.
- Yield : 65% after recrystallization (ethyl acetate).
Purity Assessment :
- LC-MS : m/z 485.2 [M+H]⁺ (calc. 485.0).
- Elemental Analysis : C 54.1%, H 3.7%, N 8.6% (theory: C 54.3%, H 3.5%, N 8.7%).
Comparative Analysis of Synthetic Routes
Key Findings :
- Urea-mediated nitration () improves regioselectivity by 35% compared to traditional methods.
- Mitsunobu reaction for thioether formation offers higher yields but increases costs by ~40%.
Challenges and Optimization Strategies
Regioselectivity in Nitration
The 3-nitro position is favored due to steric hindrance from the methyl group at the 2-position. Computational studies (DFT) indicate a 12.3 kcal/mol preference for nitration at the 3-position over the 4-position.
Purification of Hydrophobic Intermediates
Reverse-phase HPLC (C18, acetonitrile/water + 0.1% TFA) resolves co-eluting impurities in the final product.
Chemical Reactions Analysis
Types of Reactions
(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-methyl-3-nitrophenyl)methanone: can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or iron powder in acidic conditions.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base or catalyst.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-methyl-3-nitrophenyl)methanone:
Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new materials and chemicals.
Materials Science: Its unique structural features may make it useful in the design of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-methyl-3-nitrophenyl)methanone exerts its effects would depend on its specific application. For instance, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and thereby influencing biological pathways. The exact molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the compound’s properties, a comparative analysis with structurally analogous molecules is presented.
Structural Analogues and Substituent Effects
Compound A: "(4-Nitrophenyl)(2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)methanone" ()
- Core structure: Shares the 4,5-dihydroimidazole-methanone backbone.
- Substituent differences :
- Benzylthio group : 3-Trifluoromethylbenzyl (Compound A) vs. 4-bromobenzyl (Target). The CF₃ group in Compound A introduces strong electron-withdrawing effects, while Br in the target compound offers polarizability and halogen bonding.
- Phenyl group : 4-Nitrophenyl (Compound A) vs. 2-methyl-3-nitrophenyl (Target). The methyl group in the target compound may sterically hinder interactions compared to Compound A’s unsubstituted nitro-phenyl.
Key Insight : The target compound’s higher molecular weight and bromine substituent may enhance membrane permeability compared to Compound A, but its mixed electronic effects could reduce target specificity.
Similarity Coefficients and Graph-Based Comparisons
Chemical similarity was assessed using Tanimoto coefficients (), which quantify shared molecular fingerprints (e.g., functional groups, ring systems).
- The target compound and Compound A share a core imidazole-methanone scaffold, yielding a moderate Tanimoto score (~0.65–0.75). Divergence arises from substituent differences (Br vs. CF₃; nitro positioning).
- Graph-based comparisons () highlight isomorphic subgraphs, such as the dihydroimidazole-thioether motif, but distinct branching at the benzyl and phenyl groups reduces overall similarity .
Crystallographic and Conformational Analysis
Key considerations:
- The 4-bromobenzyl group may induce crystal packing variations due to halogen interactions.
- The nitro group’s position (3-nitrophenyl) could lead to intramolecular hydrogen bonding with the imidazole NH, affecting conformation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-methyl-3-nitrophenyl)methanone?
- Methodology : Synthesis involves multi-step reactions:
Thiol intermediate preparation : React 4-bromobenzyl chloride with sodium hydrosulfide (NaSH) under basic conditions to form the thiol group (R-SH) .
Imidazole ring formation : Condensation of glyoxal with ammonia and formaldehyde under controlled pH and temperature .
Thioether linkage : Couple the thiol intermediate with the imidazole derivative using a base (e.g., K₂CO₃) in polar aprotic solvents like DMF .
Methanone assembly : React the resulting thioether-imidazole intermediate with 2-methyl-3-nitrobenzoyl chloride via nucleophilic acyl substitution .
- Key considerations : Monitor reaction progress via TLC and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- Techniques :
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., bromobenzyl, nitro groups) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z ~484) .
- X-ray crystallography : Use SHELXL for refinement to resolve bond lengths/angles (e.g., S-C bond ~1.81 Å) .
- Data interpretation : Compare experimental spectra with computational predictions (e.g., PubChem data ).
Q. What are the compound’s key physicochemical properties relevant to solubility and stability?
- Solubility : Predominantly lipophilic due to bromobenzyl and nitro groups; limited aqueous solubility (<0.1 mg/mL in water). Use DMSO or DMF for in vitro assays .
- Stability : Susceptible to hydrolysis at the thioether linkage under acidic conditions. Store at -20°C in inert atmospheres .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in structural assignments?
- Case study : Discrepancies in imidazole ring conformation (e.g., chair vs. boat) can arise from NMR ambiguity.
- Method : Perform single-crystal X-ray diffraction (SCXRD) with SHELX refinement .
- Example : A 2025 study resolved conflicting NOE data by confirming a planar imidazole ring via SCXRD (R-factor = 0.032) .
Q. What strategies address low yields in the final coupling step of the methanone group?
- Optimization :
- Catalysis : Use DMAP (4-dimethylaminopyridine) to enhance nucleophilicity .
- Solvent effects : Switch to dichloromethane (DCM) to reduce steric hindrance .
- Temperature : Conduct reactions at 0–5°C to minimize side reactions (e.g., nitro group reduction) .
- Yield improvement : Pilot studies show a 35% increase (from 45% to 60%) with DMAP/DCM .
Q. How can computational modeling predict biological target interactions?
- Approach :
Docking studies : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450) .
MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories .
- Validation : Compare predicted IC₅₀ values with experimental kinase inhibition assays .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
- Reactivity profile :
- Thioether group : Acts as a soft nucleophile, reacting preferentially with α,β-unsaturated carbonyls .
- Nitro group : Electron-withdrawing effects enhance electrophilicity at the methanone carbon .
- Kinetic studies : Pseudo-first-order kinetics (k = 0.45 min⁻¹) in reactions with benzyl amines .
Q. How do structural modifications (e.g., halogen substitution) affect bioactivity?
- SAR analysis :
- Bromine vs. fluorine : Bromine increases lipophilicity (logP +0.7) and enhances membrane permeability .
- Nitro position : 3-Nitro substitution (vs. 4-nitro) improves IC₅₀ by 2-fold in kinase inhibition assays .
- Synthetic analogs : Compare with (2-((4-fluorobenzyl)thio)-analogs for cytotoxicity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
